molecular formula C43H50Cl2N2O5S B170404 Nolpitantium besilate CAS No. 155418-06-7

Nolpitantium besilate

Cat. No. B170404
M. Wt: 777.8 g/mol
InChI Key: PQRLQZNKDQQMBC-LSYPWIJNSA-M
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Description

Nolpitantium besilate, also known as SR-140333, is a highly selective nonpeptide antagonist of the neurokinin-1 (NK1) receptor . It potently, selectively, and competitively inhibits substance P binding to NK1 receptors from various animal species, including humans .


Synthesis Analysis

The synthesis of Nolpitantium besilate involves complex chemical reactions. It has been found to exert antagonism toward NK1 receptors in a non-competitive manner, with pD2’ values between 9.65 and 10.16 in different assays .


Molecular Structure Analysis

Nolpitantium besilate has a molecular formula of C43H50Cl2N2O5S . Its molecular weight is 777.84 .


Chemical Reactions Analysis

Nolpitantium besilate is a potent, selective, competitive, non-peptide tachykinin NK1 receptor antagonist . It blocks the activation of rat thalamic neurons after nociceptive stimulation .


Physical And Chemical Properties Analysis

The physical and chemical properties of Nolpitantium besilate are determined by its molecular structure. It has a molecular formula of C43H50Cl2N2O5S and a molecular weight of 777.84 .

Scientific Research Applications

  • Nanotechnology in Medicine : Nanosilver, an example of a nanoproduct, shows remarkable physical, chemical, and biological properties at the nanoscale. It's used in various medical applications due to its strong antibacterial activity, such as in coatings for implants and treatment of wounds, burns, and as a disinfectant (Chen & Schluesener, 2008).

  • Nanosilica in Biomedicine : Nanosilica composites have applications in chromatography, medicine, and optics. Notably, gold-coated silica has been used in treating tumors, and surface-modified nanosilica has shown effectiveness as a novel drug for certain diseases (Barik, Sahu, & Swain, 2008).

  • Nanosilver in Biomedical Applications : Nanosilver is gaining interest for its potent antibacterial activity and anti-inflammatory effects, improving wound healing. Its multifaceted mechanism against microbes is utilized in medical device coatings to reduce infection rates (Chaloupka, Malam, & Seifalian, 2010).

  • Gold Nanoparticles in DNA Biosensors : Gold nanoparticles (GNPs) on silicon oxide are used for biomedical applications, specifically in the detection of target DNA hybridization. This is crucial in diagnosing various diseases and in genetic research (Mohammed, 2016).

  • Nanosilver Particles in Biomedicine : Nanosilver particles have been widely used in biomedical applications including diagnosis, treatment, drug delivery, and medical device coating. Understanding their mechanisms of interaction and potential toxicity is crucial for their safe and effective use (Ge et al., 2014).

  • Cisatracurium Besilate in Anesthesia : Cisatracurium besilate, a neuromuscular blocking agent, has been used in anesthesia, showing stable cardiovascular effects and suitability for facilitating intubation and muscle relaxation during surgery (Bryson & Faulds, 1997).

properties

IUPAC Name

benzenesulfonate;1-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45Cl2N2O2.C6H6O3S/c1-28(2)43-32-11-6-8-29(24-32)25-35(42)40-19-7-14-37(27-40,31-12-13-33(38)34(39)26-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30;7-10(8,9)6-4-2-1-3-5-6/h3-6,8-13,24,26,28H,7,14-23,25,27H2,1-2H3;1-5H,(H,7,8,9)/q+1;/p-1/t36?,37-,41?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRLQZNKDQQMBC-LSYPWIJNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H50Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165897
Record name Nolpitantium besilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nolpitantium besilate

CAS RN

155418-06-7
Record name Nolpitantium besilate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155418067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nolpitantium besilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOLPITANTIUM BESILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN2G80PK4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G Van Assche, M Noman, K Asnong, P Rutgeerts - Gastroenterology, 2003 - infona.pl
The use of the neurokinin-1 receptor antagonist, SR-140333B, nolpitantium besilate, in mild to moderate active ulcerative colitis … The use of the neurokinin-1 receptor antagonist, SR-140333B …
Number of citations: 2 www.infona.pl
JR Prous - Drugs of the Future, 2004 - access.portico.org
Antibody Technology, Abbott and the former Genetics Institute (Wyeth). Abbott is responsible for development and is currently engaged in phase II clinical trials of the antibody in Crohn …
Number of citations: 3 access.portico.org
JR Prous - Drugs of the Future, 2005 - access.portico.org
As in previous issues, the goal of this section is to present a balanced picture of the current status of therapies for gastrointestinal disorders in the clinical stage, summarizing in a few …
Number of citations: 2 access.portico.org
LA Dawson, PW Smith - Current pharmaceutical design, 2010 - ingentaconnect.com
The dopaminergic and glutamatergic hypotheses dominate current drug discovery strategies. The dopamine hypothesis states that hyperactivity of the mesolimbic dopaminergic …
Number of citations: 42 www.ingentaconnect.com
P Deb, S Sharma, KM Hassan - Pathophysiology, 2010 - Elsevier
… Levels of SP has been observed to be raised in ischemic stroke, while administration of an SP antagonist (SR-140333, nolpitantium besilate) significantly reduced infarct volume and …
Number of citations: 806 www.sciencedirect.com
MA Mir, RS Al-Baradie… - Recent Advances in Stroke …, 2014 - academia.edu
Once considered exclusively a disorder of blood vessels, growing evidence has led to the realization that the biological processes underlying stroke are driven by the interaction of …
Number of citations: 18 www.academia.edu
CB Appleyard, M Morales, C Santiago - Digestive diseases and sciences, 2008 - Springer
We have previously shown that neurokinin-1 (NK1) receptors predominantly mediate substance P-induced secretion of the non-inflamed rat colonic mucosa in vitro with a gradient in the …
Number of citations: 5 link.springer.com
IR UV - cloudflare-ipfs.com
Methionine (abbreviated as Met or M; encoded by the codon AUG) is an α-amino acid that is used in the biosynthesis of proteins. It contains an α-amino group (which is in the protonated…
Number of citations: 0 cloudflare-ipfs.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
V Huffman - 2010 - Elsevier
Number of citations: 0

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